Coordination Mode Differentiation: Cyclometalation (C-H Activation) Versus S,N-Chelation in Mercury(II) Complexation
2,6-Bis(2-thienyl)pyridine (L3) coordinates to Hg(II) through cyclometalation involving C–H activation of the thiophene ring, forming a covalent Hg–C bond. This contrasts sharply with 2-(2′-thienyl)-pyridine (L1) and 2,5-bis(2-pyridyl)thiophene (L2), which coordinate via S,N-chelation without C–H activation [1]. 1H NMR spectroscopy confirmed the distinct coordination modes, and DFT calculations further supported that thiophene coordinates to Hg(II) in a bent geometry for L3 [1].
| Evidence Dimension | Coordination Mode to Hg(II) |
|---|---|
| Target Compound Data | Cyclometalation via C–H activation of thiophene ring |
| Comparator Or Baseline | L1 (2-(2′-thienyl)-pyridine): S,N-chelation; L2 (2,5-bis(2-pyridyl)thiophene): S,N-chelation |
| Quantified Difference | Qualitative difference: C-metalation (L3) versus S,N-chelation (L1, L2); L3 forms covalent Hg–C bond absent in L1 and L2 |
| Conditions | Hg(ClO4)2 in acetonitrile; characterized by 1H NMR and DFT calculations |
Why This Matters
The cyclometalation mode offers a distinct metal-binding site and altered electronic coupling compared to S,N-chelation, which is critical for designing sensors and catalysts with specific metal-ligand orbital overlap requirements.
- [1] Shigemoto, A. K.; Virca, C. N.; Underwood, S. J.; Shetterly, L. R.; McCormick, T. M. Thiophene-based fluorescent mercury-sensors. J. Coord. Chem., 2016, 69, 2081-2089. View Source
